1-(2-Bromopyridin-4-YL)-N-methylmethanamine
Overview
Description
1-(2-Bromopyridin-4-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a methylmethanamine group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-YL)-N-methylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methylmethanamine group. One common method involves the reaction of 2-bromopyridine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopyridin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
1-(2-Bromopyridin-4-YL)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromopyridin-4-yl)ethanone: Similar in structure but with an ethanone group instead of a methylmethanamine group.
2-Bromopyridine: Lacks the methylmethanamine group but shares the bromopyridine core.
N-(Pyridin-2-yl)amides: Contains a pyridine ring with an amide group, showing different reactivity and applications.
Uniqueness
1-(2-Bromopyridin-4-YL)-N-methylmethanamine is unique due to the presence of both the bromine atom and the methylmethanamine group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWTXXQXBHNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284644 | |
Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-31-5 | |
Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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